Cas no 1545086-97-2 (4-(but-3-yn-1-yl)-1,2-difluorobenzene)

4-(But-3-yn-1-yl)-1,2-difluorobenzene is a fluorinated aromatic compound featuring a terminal alkyne functional group, making it a versatile intermediate in organic synthesis. The difluorobenzene core enhances its stability and reactivity, while the butynyl side chain provides a handle for further functionalization via click chemistry or cross-coupling reactions. This compound is particularly useful in pharmaceutical and materials science research, where selective fluorination and alkyne reactivity are critical. Its well-defined structure ensures reproducibility in synthetic applications, and its compatibility with palladium-catalyzed reactions expands its utility in constructing complex molecular architectures. Suitable for use under inert conditions, it offers a balance of reactivity and stability for advanced chemical transformations.
4-(but-3-yn-1-yl)-1,2-difluorobenzene structure
1545086-97-2 structure
Product name:4-(but-3-yn-1-yl)-1,2-difluorobenzene
CAS No:1545086-97-2
MF:C10H8F2
Molecular Weight:166.167329788208
CID:6257955
PubChem ID:83936203

4-(but-3-yn-1-yl)-1,2-difluorobenzene 化学的及び物理的性質

名前と識別子

    • 4-(but-3-yn-1-yl)-1,2-difluorobenzene
    • EN300-1820739
    • 1545086-97-2
    • インチ: 1S/C10H8F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h1,5-7H,3-4H2
    • InChIKey: WQKMPARDUYQESZ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CCC#C)F

計算された属性

  • 精确分子量: 166.05940658g/mol
  • 同位素质量: 166.05940658g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 0Ų

4-(but-3-yn-1-yl)-1,2-difluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1820739-0.5g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
0.5g
$1124.0 2023-09-19
Enamine
EN300-1820739-1.0g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
1g
$1172.0 2023-06-03
Enamine
EN300-1820739-0.05g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
0.05g
$983.0 2023-09-19
Enamine
EN300-1820739-1g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
1g
$1172.0 2023-09-19
Enamine
EN300-1820739-5.0g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
5g
$3396.0 2023-06-03
Enamine
EN300-1820739-0.1g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
0.1g
$1031.0 2023-09-19
Enamine
EN300-1820739-2.5g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
2.5g
$2295.0 2023-09-19
Enamine
EN300-1820739-10.0g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
10g
$5037.0 2023-06-03
Enamine
EN300-1820739-5g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
5g
$3396.0 2023-09-19
Enamine
EN300-1820739-0.25g
4-(but-3-yn-1-yl)-1,2-difluorobenzene
1545086-97-2
0.25g
$1078.0 2023-09-19

4-(but-3-yn-1-yl)-1,2-difluorobenzene 関連文献

4-(but-3-yn-1-yl)-1,2-difluorobenzeneに関する追加情報

Professional Introduction to 4-(but-3-yn-1-yl)-1,2-difluorobenzene (CAS No. 1545086-97-2)

4-(but-3-yn-1-yl)-1,2-difluorobenzene is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and electronic properties. This compound, identified by the CAS number 1545086-97-2, features a benzene ring substituted with two fluorine atoms and an alkyne functional group linked to a butyl chain. Such structural motifs are of particular interest because they can confer enhanced stability, reactivity, and functionality, making this molecule a promising candidate for various applications.

The presence of both fluorine atoms and an alkyne group in the molecular structure of 4-(but-3-yn-1-yl)-1,2-difluorobenzene imparts distinct chemical characteristics that make it valuable for synthetic chemistry. Fluorine atoms are known to influence the electronic properties of organic molecules, often increasing their lipophilicity and metabolic stability. This can be particularly advantageous in drug design, where such modifications can improve pharmacokinetic profiles. On the other hand, the alkyne functional group provides a reactive site for further chemical transformations, enabling the synthesis of more complex derivatives.

Recent research in the field of medicinal chemistry has highlighted the potential of 4-(but-3-yn-1-yl)-1,2-difluorobenzene as a building block for the development of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit biological activity. The combination of fluorine substitution and alkyne functionality allows for precise tuning of molecular interactions with biological targets, which is crucial for achieving high selectivity and efficacy in drug candidates.

In materials science, 4-(but-3-yn-1-yl)-1,2-difluorobenzene has been explored for its potential in the development of advanced materials with tailored electronic properties. The benzene ring with fluorine substituents can serve as a core structure for designing organic semiconductors or light-emitting diodes (OLEDs). The alkyne group can be further functionalized to create conjugated systems, which are essential for applications in optoelectronics and photovoltaics. The unique electronic characteristics of this compound make it a candidate for enhancing charge transport properties in organic electronic devices.

The synthesis of 4-(but-3-yn-1-yl)-1,2-difluorobenzene involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cross-coupling reactions between aryl halides and organometallic reagents, followed by functionalization at the alkyne position. Advances in catalytic systems have significantly improved the efficiency of these reactions, making it feasible to produce this compound on a larger scale. Such advancements are crucial for both academic research and industrial applications.

One of the most intriguing aspects of 4-(but-3-yn-1-yl)-1,2-difluorobenzene is its potential as a scaffold for drug discovery. The structural features of this molecule allow it to mimic natural products or bioactive scaffolds while introducing novel chemical moieties that can enhance drug-like properties. For example, recent studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and inflammation. These findings underscore the importance of exploring structurally diverse compounds like 4-(but-3-yn-1-yl)-1,2-difluorobenzene in therapeutic development.

The electronic properties of 4-(but-3-yn-1-yl)-1,2-difluorobenzene also make it attractive for applications in nanotechnology and sensors. The combination of fluorine substitution and alkyne functionality can lead to molecules with tunable redox potentials and binding affinities. These characteristics are valuable for designing molecular sensors that can detect specific analytes with high sensitivity. Additionally, the ability to modify the molecular structure allows researchers to fine-tune the sensing properties according to specific requirements.

As research continues to evolve, the applications of 4-(but-3-yn-1-ylyl)-1,2-difluorobenzene are expected to expand further. New synthetic methodologies and computational approaches are enabling researchers to explore its potential in increasingly diverse fields. The compound's unique structural features provide a rich platform for innovation, driving advancements in both chemistry and related disciplines.

In conclusion, 4-(but--3-ylyl)-1,-difluorobenzene (CAS No.1545086--97--2) is a multifaceted compound with significant potential across multiple scientific domains. Its structural features enable diverse applications ranging from pharmaceuticals to advanced materials, making it a subject of intense study and innovation. As our understanding of its properties grows,so too will its impact on science and technology.

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